molecular formula C8H9N5 B14854004 (2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)methanamine CAS No. 1017795-12-8

(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)methanamine

Cat. No.: B14854004
CAS No.: 1017795-12-8
M. Wt: 175.19 g/mol
InChI Key: ZMDZZRPDPJPPQR-UHFFFAOYSA-N
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Description

1-[2-(1H-PYRAZOL-1-YL)PYRIMIDIN-5-YL]METHANAMINE is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-PYRAZOL-1-YL)PYRIMIDIN-5-YL]METHANAMINE typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling. One common method involves the cyclocondensation of hydrazine derivatives with diketones to form the pyrazole ring, which is then reacted with a suitable pyrimidine precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-PYRAZOL-1-YL)PYRIMIDIN-5-YL]METHANAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole and pyrimidine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1-[2-(1H-PYRAZOL-1-YL)PYRIMIDIN-5-YL]METHANAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1H-PYRAZOL-1-YL)PYRIMIDIN-5-YL]METHANAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with tailored functionalities .

Properties

CAS No.

1017795-12-8

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

(2-pyrazol-1-ylpyrimidin-5-yl)methanamine

InChI

InChI=1S/C8H9N5/c9-4-7-5-10-8(11-6-7)13-3-1-2-12-13/h1-3,5-6H,4,9H2

InChI Key

ZMDZZRPDPJPPQR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=N2)CN

Origin of Product

United States

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